XMD-17-51 Trifluoroacetate XMD-17-51 Trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14515893
InChI: InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7)
SMILES:
Molecular Formula: C23H25F3N8O3
Molecular Weight: 518.5 g/mol

XMD-17-51 Trifluoroacetate

CAS No.:

Cat. No.: VC14515893

Molecular Formula: C23H25F3N8O3

Molecular Weight: 518.5 g/mol

* For research use only. Not for human or veterinary use.

XMD-17-51 Trifluoroacetate -

Specification

Molecular Formula C23H25F3N8O3
Molecular Weight 518.5 g/mol
IUPAC Name 5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7)
Standard InChI Key LCEQZCVFZRUKMK-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O

Introduction

Chemical and Physical Properties

XMD-17-51 Trifluoroacetate exhibits distinct physicochemical characteristics critical for its biological activity and experimental application:

Table 1: Key Chemical Properties of XMD-17-51 Trifluoroacetate

PropertyValue
Molecular FormulaC₂₃H₂₅F₃N₈O₃
Molecular Weight518.49 g/mol
Purity≥99.34%
Solubility100 mg/mL in DMSO (192.87 mM)
Physical StateOff-white solid
Storage Conditions4°C (short-term); -80°C (long-term)

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in cell-based assays, while its stability under recommended storage conditions ensures experimental reproducibility .

Mechanism of Action and Kinase Inhibition

XMD-17-51 Trifluoroacetate exerts its effects through selective kinase inhibition, with DCLK1 emerging as a primary target. DCLK1, a serine/threonine kinase overexpressed in NSCLC and other malignancies, regulates CSC maintenance and EMT .

DCLK1 Kinase Inhibition

In cell-free assays, XMD-17-51 inhibits DCLK1 kinase activity with an IC₅₀ of 14.64 nM, as measured using purified DCLK1 protein and a ULight-CREBtide substrate . This inhibition correlates with reduced phosphorylation of downstream targets like ERK1/2 (Thr202/Tyr204), implicating the MAPK pathway in its mechanism .

Transcriptional and Post-Translational Effects

Treatment with XMD-17-51 decreases DCLK1 mRNA and protein levels in A549 NSCLC cells in a dose-dependent manner . Concurrently, it downregulates EMT-promoting transcription factors (Snail-1, ZEB1) and upregulates E-cadherin, a key epithelial marker . These effects suggest dual modulation of kinase activity and gene expression.

Preclinical Research Findings

Preclinical studies highlight XMD-17-51’s anti-cancer efficacy across multiple NSCLC cell lines:

Table 2: Anti-Proliferative Effects of XMD-17-51 in NSCLC Cell Lines

Cell LineIC₅₀ (μM)Key Observations
A5493.551Reduced DCLK1, p-ERK1/2; ↑E-cadherin
NCI-H12991.693Dose-dependent growth inhibition
NCI-H19751.845Suppressed sphere formation efficiency

In A549 cells, XMD-17-51 (10 μM) reduces sphere formation efficiency by 60%, indicative of CSC targeting . This aligns with decreased expression of pluripotency factors (SOX2, NANOG, OCT4) and stemness markers (β-catenin) . Paradoxically, ALDH⁺ cell populations increase, potentially reflecting CSC plasticity during mesenchymal-to-epithelial transition (MET) .

Pharmacological Effects on Cancer Stem Cells and EMT

XMD-17-51’s ability to modulate CSC and EMT pathways underpins its therapeutic potential:

EMT Suppression

By downregulating Snail-1 and ZEB1, XMD-17-51 reverses EMT, a critical process in metastasis. E-cadherin upregulation further stabilizes epithelial phenotypes, reducing invasive potential .

Stemness Marker Modulation

The compound reduces β-catenin levels, disrupting Wnt signaling essential for CSC self-renewal. Concurrent suppression of NANOG and OCT4 impairs pluripotency, limiting tumorigenic capacity .

Product CodeQuantityPrice (EUR)Storage Recommendations
HY-117291A-5mg5 mg279.454°C (sealed, dry)
HY-117291A-10mg10 mg446.85-80°C for long-term stability

Handling requires standard laboratory precautions, including the use of personal protective equipment and adherence to solvent storage guidelines (-80°C for 6 months in DMSO) .

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